molecular formula C8H19NO5 B077646 Triethanolamine acetate CAS No. 14806-72-5

Triethanolamine acetate

Cat. No. B077646
CAS RN: 14806-72-5
M. Wt: 209.24 g/mol
InChI Key: UPCXAARSWVHVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethanolamine acetate (TEAA) is a chemical compound that is widely used in various scientific research applications. It is a white crystalline powder that is soluble in water and alcohol. TEAA is commonly used as a buffering agent, emulsifier, and surfactant in various chemical reactions.

Mechanism Of Action

Triethanolamine acetate acts as a buffering agent by maintaining the pH of the solution. It also acts as an emulsifier by reducing the surface tension between two immiscible liquids. Triethanolamine acetate is a surfactant that reduces the interfacial tension between two phases. It is used in the production of various types of emulsions, such as oil-in-water and water-in-oil emulsions.

Biochemical And Physiological Effects

Triethanolamine acetate has been shown to have various biochemical and physiological effects. It has been shown to increase the solubility of various drugs and reduce the toxicity of certain chemicals. Triethanolamine acetate has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antiviral and antibacterial properties.

Advantages And Limitations For Lab Experiments

Triethanolamine acetate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. Triethanolamine acetate is a versatile compound that can be used in a wide range of chemical reactions. However, Triethanolamine acetate has some limitations for lab experiments. It can interfere with certain types of assays and may have adverse effects on certain types of cells.

Future Directions

Triethanolamine acetate has several potential future directions for scientific research. It can be used in the production of various types of polymers and adhesives. Triethanolamine acetate can also be used in the production of various types of emulsions, such as oil-in-water and water-in-oil emulsions. Triethanolamine acetate has potential applications in the field of drug delivery and can be used to increase the solubility and bioavailability of various drugs. Further research is needed to explore the full potential of Triethanolamine acetate in various scientific research applications.
Conclusion:
In conclusion, Triethanolamine acetate is a versatile compound that has a wide range of scientific research applications. It is a buffering agent, emulsifier, and surfactant that is used in the production of various chemicals, such as detergents, cosmetics, and pharmaceuticals. Triethanolamine acetate has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the full potential of Triethanolamine acetate in various scientific research applications.

Synthesis Methods

Triethanolamine acetate is synthesized by reacting triethanolamine with acetic acid. The reaction is carried out under controlled conditions, and the product is purified by recrystallization. The chemical equation for the synthesis of Triethanolamine acetate is as follows:
C6H15NO3 + CH3COOH → C9H21NO5

Scientific Research Applications

Triethanolamine acetate is widely used in scientific research as a buffering agent, emulsifier, and surfactant. It is used in the production of various chemicals, such as detergents, cosmetics, and pharmaceuticals. Triethanolamine acetate is also used in the synthesis of metal complexes and as a catalyst for various chemical reactions. It is used in the preparation of various types of polymers, such as polyurethanes, and in the production of adhesives.

properties

CAS RN

14806-72-5

Product Name

Triethanolamine acetate

Molecular Formula

C8H19NO5

Molecular Weight

209.24 g/mol

IUPAC Name

acetic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C6H15NO3.C2H4O2/c8-4-1-7(2-5-9)3-6-10;1-2(3)4/h8-10H,1-6H2;1H3,(H,3,4)

InChI Key

UPCXAARSWVHVLY-UHFFFAOYSA-N

SMILES

CC(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CC(=O)[O-].C(CO)[NH+](CCO)CCO

Other CAS RN

14806-72-5
67924-03-2

physical_description

Liquid

Pictograms

Irritant

Related CAS

102-71-6 (Parent)

synonyms

2,2',2''-nitrilotriethanol
triethanolamine
triethanolamine acetate
triethanolamine citrate
triethanolamine citrate (1:1)
triethanolamine copper salt
triethanolamine hydrochloride
triethanolamine iodohydrate
triethanolamine maleate
triethanolamine phosphate
triethanolamine sulfate
triethanolamine sulfate (2:1)
triethanolamine sulfite (1:1)
triethanolamine tartrate (1:1), (R-(R*,R*))-isomer
triethanolamine titanium salt
triethanolammonium chloride
trolamine

Origin of Product

United States

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